molecular formula C16H24N2O3S B5514955 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B5514955
M. Wt: 324.4 g/mol
InChI Key: BAFRFUHLMIQXOR-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known for their diverse chemical and biological properties. While specific studies on this exact compound are scarce, related compounds have been investigated for various structural and chemical characteristics.

Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions. For instance, compounds like N-(2,3-Dichlorophenyl)methanesulfonamide are synthesized considering the conformation of N—H bonds in relation to other substituents and require careful control of reaction conditions (Gowda, Foro, & Fuess, 2007).

Molecular Structure Analysis

Molecular structures of closely related compounds, such as various derivatives of methanesulfonamide, show significant differences in bond and torsion angles, affecting their molecular conformations and potential biological activities. For example, N-(2,5-Dichlorophenyl)methanesulfonamide exhibits specific geometric parameters and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Compounds in this category often engage in reactions such as hydrogen bonding, as seen in various dichlorophenyl methanesulfonamides. Their reactivity and interaction with other molecules can be influenced by the presence of specific functional groups and the overall molecular conformation (Gowda, Foro, & Fuess, 2007).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structure are critical for understanding the compound's behavior under different conditions. While specific data for N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not readily available, related compounds show varied physical properties based on their molecular structure.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are significant for understanding the compound's applications. For instance, the addition of methanesulfenyl chloride to related compounds leads to specific isomers and derivatives, showcasing the compound's chemical versatility (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).

Scientific Research Applications

Molecular and Supramolecular Structures

Research on related methanesulfonamide compounds has revealed insights into their molecular and supramolecular structures. For example, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide indicate variations in torsion angles and hydrogen bonding patterns, contributing to understanding the molecular architecture of such compounds (Jacobs, Chan, & O'Connor, 2013).

Sensor Development

Research has been conducted on developing sensors using materials treated with compounds like dimethyl sulfoxide (DMSO). For instance, a methane sensor based on poly (3,4-ethylenedioxythiophene: poly (styrene sulfonic acid)) and gold nanoparticles treated with DMSO demonstrated significant enhancements in conductivity and sensing performance, showcasing the potential of methanesulfonamide derivatives in sensor technology (Khasim et al., 2021).

Catalysis and Reaction Mechanisms

Methanesulfonamide derivatives are also studied in the context of catalysis and reaction mechanisms. For example, the partial oxidation of methane over oxide catalysts has been explored to understand the reaction mechanism and develop more efficient catalysts (Hutchings, Woodhouse, & Scurrell, 1989). Similarly, research into the preparation of chiral pyridine–phosphine ligands and their use in Pd-catalyzed asymmetric allylic alkylations demonstrates the applicability of methanesulfonamide derivatives in synthetic chemistry (Uenishi & Hamada, 2001).

Biochemical Applications

In the field of biochemistry, methanesulfonamide derivatives have been investigated for their role in microbial metabolism, such as in the oxidation processes involving methane sulfinic acid (Kelly & Murrell, 1999). This research provides insights into the biochemical cycling of sulfur and the role of such compounds in microbial processes.

Atmospheric Chemistry

The oxidation of dimethyl sulfide, which leads to the formation of methanesulfonic acid, is a significant area of research in atmospheric chemistry. Studies have focused on understanding the formation of methane sulfinic acid in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide, which has implications for atmospheric processes and aerosol formation (Arsene et al., 2002).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-8-7-9-15(14(13)2)18(22(3,20)21)12-16(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFRFUHLMIQXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

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